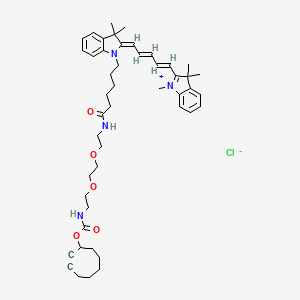

Cy5-PEG2-SCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H63ClN4O5 |

|---|---|

Molecular Weight |

799.5 g/mol |

IUPAC Name |

cyclooct-2-yn-1-yl N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate chloride |

InChI |

InChI=1S/C47H62N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h9,13-14,16-19,23-28,37H,6-8,10-11,15,20-21,29-36H2,1-5H3,(H-,48,49,52,53);1H |

InChI Key |

WLRCYNCCQPLXED-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Cy5-PEG2-Succinimidyl Ester Amine Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical mechanism, experimental protocols, and key considerations for the reaction between Cy5-PEG2-Succinimidyl Ester (commonly referred to as Cy5-PEG2-NHS ester) and primary amines. This bioconjugation technique is fundamental for the fluorescent labeling of proteins, antibodies, peptides, and amine-modified oligonucleotides, enabling a wide range of applications in biological imaging, diagnostics, and therapeutics.

Core Reaction Mechanism: Amine Acylation

The fundamental reaction involves the acylation of a primary amine by the N-hydroxysuccinimidyl (NHS) ester of a carboxylic acid. In this specific case, the molecule consists of three key components:

-

Cy5 (Cyanine 5): A fluorescent dye that allows for detection in the far-red region of the visible spectrum (excitation ~650 nm, emission ~670 nm)[1][2].

-

PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that enhances the water solubility of the Cy5 dye and can reduce steric hindrance during the conjugation reaction[3][4].

-

SCO (Succinimidyl Carboxylate Ester or NHS Ester): This is the amine-reactive group. The succinimidyl ester is an activated ester that readily reacts with nucleophilic primary amines to form a stable amide bond[5].

The reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide linkage between the Cy5-PEG2 moiety and the target molecule.

For the reaction to proceed efficiently, the primary amine on the target molecule (e.g., the ε-amino group of a lysine residue in a protein) must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out in a buffer with a slightly basic pH, usually between 7.2 and 8.5. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.

Quantitative Data Summary

The efficiency of the labeling reaction can be influenced by several factors, including pH, temperature, concentration of reactants, and incubation time. The following table summarizes typical parameters for the conjugation of amine-reactive fluorescent dyes.

| Parameter | Typical Value/Range | Notes | Reference |

| Reaction pH | 7.2 - 8.5 | A slightly basic pH is required to ensure the primary amine is deprotonated and nucleophilic. | |

| Reaction Buffer | Phosphate, Bicarbonate, Borate | Buffers should be free of primary amines (e.g., Tris). | |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | The optimal ratio should be determined empirically for each specific protein to achieve the desired degree of labeling (DOL). | |

| Incubation Time | 1 - 2 hours (can be extended to overnight) | Longer incubation times can increase the degree of labeling. | |

| Incubation Temperature | Room Temperature (20-25°C) | The reaction is typically performed at room temperature. | |

| Quenching Reagent | Tris, Glycine, Hydroxylamine | Added to stop the reaction by consuming unreacted NHS ester. |

Experimental Protocols

Below are generalized protocols for labeling proteins and amine-modified oligonucleotides with Cy5-PEG2-NHS Ester.

This protocol is a general guideline for labeling antibodies or other proteins.

-

Protein Preparation:

-

Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer prior to conjugation.

-

-

Dye Preparation:

-

Allow the vial of Cy5-PEG2-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye (e.g., 10 mg/mL) in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Conjugation Reaction:

-

Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction (Optional):

-

Add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted dye and byproducts by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

-

This protocol is a general guideline for labeling oligonucleotides synthesized with a 5' or 3' amine modification.

-

Oligonucleotide Preparation:

-

Dissolve the amine-modified oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium carbonate, pH 9.0) to a final concentration of 1-5 mM.

-

-

Dye Preparation:

-

Prepare a fresh stock solution of Cy5-PEG2-NHS Ester (e.g., 20 mM) in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add the dye stock solution to the oligonucleotide solution. A 2-10 fold molar excess of the dye is typically used.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

-

Purification of the Labeled Oligonucleotide:

-

Purify the labeled oligonucleotide from unreacted dye using methods such as ethanol precipitation, size exclusion chromatography, or HPLC.

-

Logical Relationships in Experimental Design

The success of a labeling experiment depends on the careful consideration of several interrelated factors. The following diagram illustrates the key decision points and their dependencies.

References

An In-Depth Technical Guide to Cy5-PEG2-SCO: A Tool for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Cy5-PEG2-SCO, a fluorescent labeling reagent crucial for modern bioconjugation techniques. Detailed experimental protocols and visualizations are included to facilitate its effective use in research and development.

Core Concepts: Deconstructing this compound

This compound is a trifunctional molecule designed for the fluorescent labeling of biomolecules through a highly specific and efficient bioorthogonal reaction. Its structure can be broken down into three key components:

-

Cy5 (Cyanine 5): A bright, far-red fluorescent dye. Its photophysical properties make it an excellent choice for a wide range of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. The far-red emission minimizes interference from autofluorescence in biological samples.[1]

-

PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic polyethylene glycol linker. The PEG moiety enhances the water solubility of the entire molecule, which is particularly beneficial for working with biological samples in aqueous environments.[2][3] It also provides a flexible spacer arm, reducing steric hindrance between the dye and the target biomolecule, which can help maintain the biological activity of the labeled molecule.

-

SCO (Strained Cyclooctyne): A reactive group that enables covalent attachment to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is prized for its high efficiency, specificity, and biocompatibility, as it proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst.[4][5] The inherent ring strain of the cyclooctyne drives the reaction forward.

Chemical Structure:

While a definitive 2D structure for the specific isomer of "SCO" is not publicly available, the general structure consists of the Cy5 fluorophore connected via a two-unit polyethylene glycol (PEG2) linker to a cyclooctyne ring. The molecular formula for a commercially available version is C₄₇H₆₃N₄O₅Cl.

Physicochemical and Photophysical Properties

The utility of this compound in experimental settings is defined by its quantitative properties. The following tables summarize the key data for the intact molecule and its core Cy5 component.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₇H₆₃N₄O₅Cl | Vendor Data |

| Molecular Weight | 799.49 g/mol | Vendor Data |

| Solubility | Good water solubility | |

| Storage | Store at -20°C, protected from light and moisture | Vendor Data |

Table 2: Photophysical Properties of the Cy5 Fluorophore

| Property | Value | Source |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~667 nm | |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.27 | |

| Recommended Laser Line | 633 nm or 647 nm | |

| Spectral Similarity | Alexa Fluor™ 647, DyLight® 649 |

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary application of this compound is the covalent labeling of azide-containing molecules. This is achieved through the SPAAC reaction, a type of [3+2] cycloaddition between the strained alkyne (cyclooctyne) of the SCO group and an azide. The reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.

The workflow for labeling a target molecule, such as a protein, with this compound typically involves two stages:

-

Introduction of an Azide Handle: The target biomolecule must first be modified to contain an azide group. This can be achieved through various methods, such as metabolic labeling with an azide-containing sugar or site-specific modification of amino acid residues.

-

SPAAC Reaction: The azide-modified biomolecule is then incubated with this compound. The cyclooctyne and azide react to form a stable triazole linkage, covalently attaching the Cy5 dye to the target.

Figure 1. The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction between an azide-modified biomolecule and this compound results in a stably labeled product.

Experimental Protocols

The following are generalized protocols for the labeling of proteins and cells using this compound. Optimization may be required depending on the specific application and biomolecule.

Labeling of Azide-Modified Proteins

This protocol outlines the steps for labeling a purified protein that has been previously modified to contain an azide group.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

-

Determine the reaction stoichiometry: A molar excess of this compound to the azide-modified protein is typically used. A starting point is a 5-10 fold molar excess.

-

Perform the labeling reaction: Add the calculated volume of the this compound stock solution to the protein solution. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purify the labeled protein: Remove the unreacted this compound and any reaction byproducts using size-exclusion chromatography or dialysis. The appropriate molecular weight cutoff for dialysis should be chosen based on the size of the protein.

-

Characterize the labeled protein: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the Cy5 dye at ~650 nm.

Figure 2. Experimental workflow for the labeling of an azide-modified protein with this compound.

Labeling of Cell Surface Glycans

This protocol is for labeling cell surface glycans that have been metabolically engineered to display azide groups.

Materials:

-

Cells cultured with an azide-containing sugar analog (e.g., Ac₄ManNAz)

-

This compound

-

Anhydrous DMSO

-

Cell culture medium

-

PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

-

Prepare cells: Harvest the cells that have been cultured with the azide-containing sugar and wash them with PBS.

-

Perform the labeling reaction: Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) and add the this compound stock solution to a final concentration of 10-100 µM. Incubate the cells for 30-60 minutes at room temperature, protected from light.

-

Wash the cells: After incubation, wash the cells two to three times with PBS to remove unreacted this compound.

-

Analyze the labeled cells: The cells can now be analyzed by flow cytometry to quantify the labeling efficiency or imaged by fluorescence microscopy to visualize the location of the labeled glycans.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool for a variety of applications in drug development and fundamental research:

-

Target Identification and Validation: Labeling of azide-modified small molecule probes allows for the identification of their cellular targets.

-

Pharmacokinetic Studies: The fluorescent properties of Cy5 enable the tracking of labeled drugs or drug delivery vehicles in vitro and in vivo.

-

High-Throughput Screening: this compound can be used in fluorescence-based assays for high-throughput screening of compound libraries.

-

Cellular Imaging: The specific labeling of biomolecules allows for their visualization and tracking within cells, providing insights into their function and dynamics.

-

Glycan Profiling: Metabolic labeling with azide-sugars followed by reaction with this compound is a powerful method for studying changes in cell surface glycosylation associated with disease states such as cancer.

Troubleshooting

Low Labeling Efficiency:

-

Inefficient azide incorporation: Confirm that the azide handle has been successfully introduced into the target biomolecule.

-

Degraded this compound: Ensure that the reagent has been stored properly and is not expired.

-

Suboptimal reaction conditions: Optimize the reaction time, temperature, and stoichiometry.

High Background Signal:

-

Incomplete removal of unreacted probe: Ensure thorough purification of the labeled biomolecule.

-

Non-specific binding: Include appropriate blocking agents in cell-based assays.

Altered Biological Activity of the Labeled Molecule:

-

Steric hindrance: The PEG2 linker is designed to minimize this, but if problems persist, a longer PEG linker may be necessary.

-

Modification of a critical residue: If the azide is introduced at a site essential for function, this can alter the activity of the biomolecule.

By understanding the chemical principles and following optimized protocols, researchers can effectively leverage this compound for a wide array of advanced bioconjugation applications.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. CY5-PEG-NH2, CY5-PEG-Amine - Biopharma PEG [biochempeg.com]

- 3. medkoo.com [medkoo.com]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 5. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

A Technical Guide to the Spectroscopic Properties and Application of Cy5-PEG2-SCO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the excitation and emission spectra of the cyanine 5 (Cy5) fluorophore conjugated to a polyethylene glycol (PEG) linker with a succinimidyl ester (SCO) reactive group. It includes detailed experimental protocols for the labeling of biomolecules and presents key data in a clear, tabular format. A signaling pathway diagram created using Graphviz illustrates the conjugation chemistry.

Core Spectroscopic and Physical Data

| Property | Value | Reference |

| Excitation Maximum (λex) | ~650 - 651 nm | [1][2][3] |

| Emission Maximum (λem) | ~670 nm | [4][5] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.27 | |

| Recommended Laser Line | 633 nm or 647 nm | |

| Recommended Filter Set | Cy5 or equivalent |

Note: The "SCO" in Cy5-PEG2-SCO is presumed to be a succinimidyl ester, a common amine-reactive group. The following protocols are based on this assumption and are derived from established methods for Cy5 NHS ester labeling.

Experimental Protocols

This section provides a detailed methodology for the covalent labeling of proteins and other biomolecules containing primary amines with this compound.

I. Preparation of Reagents

-

Protein Solution:

-

The protein to be labeled should be dissolved in a buffer free of primary amines, such as Tris or glycine, as these will compete with the labeling reaction.

-

A recommended buffer is 0.1 M sodium bicarbonate or phosphate buffer with a pH of 8.5-9.0.

-

If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or using a desalting column.

-

The optimal protein concentration is between 2-10 mg/mL.

-

-

This compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Reconstitute the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mg/mL.

-

This stock solution should be prepared fresh before use.

-

II. Labeling Reaction

-

Molar Ratio Calculation:

-

The optimal molar ratio of dye to protein for most applications is between 5:1 and 20:1. This may require optimization for specific proteins.

-

To calculate the amount of dye needed, use the following formula:

-

Volume of Dye (µL) = (Molar Ratio × Protein Concentration (mg/mL) × Protein Volume (µL) × Dye Molar Weight ( g/mol )) / (Protein Molar Weight ( g/mol ) × Dye Concentration (mg/mL))

-

-

-

Reaction Incubation:

-

Add the calculated volume of the this compound stock solution to the protein solution.

-

Mix thoroughly by pipetting. The total amount of DMSO or DMF should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture at room temperature for 1 hour with continuous rotation or shaking.

-

III. Purification of the Labeled Protein

Purification is crucial to remove unconjugated "free" dye, which can interfere with downstream applications.

-

Spin Column Chromatography (for sample volumes up to 110 µL):

-

Prepare a spin column by removing the bottom closure and placing it in a collection tube.

-

Centrifuge at approximately 1,500 x g for 1-2 minutes to remove the storage buffer. Discard the flow-through.

-

Equilibrate the column by washing it three times with an elution buffer (e.g., PBS). Centrifuge at 1,500 x g for 1-2 minutes after each wash and discard the flow-through.

-

Carefully load the labeling reaction mixture onto the center of the resin bed.

-

Place the column in a fresh collection tube and centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled protein. The free dye will remain in the column.

-

-

Size-Exclusion Chromatography (SEC) or Dialysis:

-

For larger sample volumes or different purity requirements, SEC or dialysis can be employed to separate the labeled protein from the free dye based on size.

-

IV. Characterization of the Conjugate

-

Degree of Labeling (DOL) Calculation:

-

The DOL, or the average number of dye molecules per protein molecule, should be determined. An optimal DOL for Cy5 is typically between 2 and 4.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5) using a spectrophotometer.

-

The DOL can be calculated using the following formula:

-

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

-

Where:

-

A_max is the absorbance at the dye's maximum absorbance wavelength (~650 nm).

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max (250,000 M⁻¹cm⁻¹ for Cy5).

-

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).

-

-

-

Visualization of the Labeling Reaction

The following diagram illustrates the workflow for labeling a biomolecule containing a primary amine with this compound.

The following diagram illustrates the chemical reaction between the succinimidyl ester of this compound and a primary amine on a biomolecule.

References

Applications of Cy5-PEG2-SCO in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Cy5-PEG2-SCO, a fluorescent probe combining a cyanine 5 (Cy5) fluorophore, a polyethylene glycol (PEG) linker, and a cyclooctyne (SCO) reactive group. This reagent is designed for the specific labeling of azide-modified biomolecules in neuroscience research through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." This document details the core principles of this compound, its chemical characteristics, and its applications in neuronal cell biology and in vivo brain imaging. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate its adoption in the laboratory.

Introduction to this compound

This compound is a powerful tool for bioorthogonal labeling in complex biological systems such as the brain. Its utility stems from the unique properties of its three core components:

-

Cyanine 5 (Cy5): A bright, photostable, near-infrared (NIR) fluorescent dye. Its emission in the NIR spectrum minimizes autofluorescence from biological tissues, allowing for deep-tissue imaging with a high signal-to-noise ratio, which is particularly advantageous for in vivo brain imaging.

-

Polyethylene Glycol (PEG) Linker: The two-unit PEG spacer enhances the water solubility and biocompatibility of the molecule. It also reduces non-specific binding to cells and proteins, and can improve the pharmacokinetic properties of the probe, facilitating its delivery across the blood-brain barrier (BBB).

-

Cyclooctyne (SCO): A strained alkyne that reacts specifically and efficiently with azide groups via SPAAC. This bioorthogonal reaction proceeds under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.

The combination of these features in this compound enables the precise and robust fluorescent labeling of azide-modified targets in neuroscience research, from individual proteins in cultured neurons to specific cell populations within the living brain.

Principle of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of this compound's functionality lies in the SPAAC reaction. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent labeling of biomolecules in their native environment. The process involves two key steps:

-

Metabolic or Enzymatic Incorporation of an Azide: A biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is first modified with an azide group. This can be achieved by introducing azide-containing metabolic precursors to cells or organisms, or through enzymatic ligation.

-

Covalent Labeling with this compound: The this compound probe is then introduced. The high ring strain of the cyclooctyne group drives a rapid and highly specific [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage. This covalently attaches the Cy5 fluorophore to the target biomolecule.

Synthesis and Characterization of this compound

While commercially available, understanding the synthesis and characterization of this compound is crucial for quality control and troubleshooting. A plausible synthetic route involves the coupling of a Cy5-NHS ester to an amine-terminated PEG2-SCO linker.

Characterization Data:

| Parameter | Typical Value | Method |

| Molecular Weight | ~950 g/mol | Mass Spectrometry (ESI-MS) |

| Excitation Maximum (λex) | ~647 nm | UV-Vis Spectroscopy |

| Emission Maximum (λem) | ~664 nm | Fluorescence Spectroscopy |

| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |

| Purity | >95% | HPLC |

| Solubility | Soluble in water, DMSO, DMF | Visual Inspection |

Applications in Neuroscience Research

Labeling and Imaging of Neuronal Proteins

This compound can be used to visualize the localization, trafficking, and turnover of specific proteins in neurons. This is typically achieved by introducing an azide-bearing unnatural amino acid, such as azidohomoalanine (AHA), which is incorporated into newly synthesized proteins.

Experimental Workflow for Neuronal Protein Labeling:

Detailed Protocol for Labeling Newly Synthesized Proteins in Cultured Neurons:

-

Cell Culture: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y) on glass-bottom dishes suitable for high-resolution imaging.

-

Metabolic Labeling: Replace the culture medium with methionine-free medium supplemented with 50-100 µM azidohomoalanine (AHA). Incubate for 4-24 hours to allow for incorporation into newly synthesized proteins.

-

Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated AHA.

-

SPAAC Reaction: Incubate the cells with 5-10 µM this compound in fresh culture medium for 30-60 minutes at 37°C, protected from light.

-

Final Wash: Wash the cells three times with PBS to remove excess probe.

-

Imaging: Image the cells live in fresh medium or fix with 4% paraformaldehyde for 15 minutes at room temperature for subsequent immunofluorescence or long-term storage. Acquire images using a confocal microscope with appropriate laser lines (e.g., 633 nm excitation) and emission filters.

Quantitative Analysis of Labeling Efficiency:

| Parameter | Value | Method |

| Labeling Time | 30-60 min | Time-course experiment |

| Optimal Concentration | 5-10 µM | Dose-response experiment |

| Signal-to-Background Ratio | >10 | Fluorescence intensity measurement |

| Cell Viability | >95% | Live/dead cell assay |

In Vivo Imaging of Azide-Labeled Cells in the Brain

A key advantage of this compound is its potential for in vivo applications. Its near-infrared emission and the ability of the PEG linker to aid in crossing the blood-brain barrier allow for the imaging of azide-labeled cells in the living brain.

Experimental Workflow for In Vivo Brain Imaging:

Detailed Protocol for In Vivo Labeling and Imaging:

-

Animal Model and Azide Incorporation: Utilize a suitable animal model (e.g., transgenic mouse model of a neurodegenerative disease). Incorporate an azide-modified precursor (e.g., an azide-modified sugar for labeling glycans) into the animal's diet or administer via intraperitoneal injections over a period of several days to weeks.

-

Probe Administration: Prepare a sterile, pyrogen-free solution of this compound in saline. Administer the probe via intravenous (tail vein) injection at a concentration of 1-10 mg/kg.

-

Distribution and Clearance: Allow 2-24 hours for the probe to circulate, cross the blood-brain barrier, react with azide-labeled targets, and for unbound probe to be cleared from circulation.

-

In Vivo Imaging: Anesthetize the animal and perform in vivo imaging using a two-photon microscope or a near-infrared fluorescence imaging system equipped with appropriate excitation and emission filters.

-

Ex Vivo Validation: Following in vivo imaging, perfuse the animal and collect the brain tissue. Prepare brain slices for histological analysis and confocal microscopy to confirm the cellular and subcellular localization of the Cy5 signal.

Quantitative In Vivo Imaging Parameters:

| Parameter | Typical Range | Method |

| Probe Dose | 1-10 mg/kg | Dose-escalation study |

| Time to Peak Signal | 4-12 hours post-injection | Time-course imaging |

| Target-to-Background Ratio | 2-5 | ROI analysis of in vivo images |

| Brain Penetration | Detectable signal in parenchyma | Ex vivo fluorescence microscopy |

Conclusion

This compound is a versatile and powerful tool for neuroscience research. Its combination of a bright, near-infrared fluorophore, a biocompatible linker, and a bioorthogonal reactive group enables the specific and robust labeling of biomolecules in both cultured neurons and the living brain. The detailed protocols and data presented in this guide provide a foundation for researchers to incorporate this advanced chemical tool into their studies of neuronal function, neurodevelopment, and neurological disease. As with any chemical probe, careful optimization of labeling conditions and appropriate controls are essential for obtaining reliable and reproducible results.

In-Depth Technical Guide: Cy5-PEG2-SCO for Mitochondrial Targeting and Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cy5-PEG2-SCO, a fluorescent probe designed for the targeted imaging of mitochondria in living cells and in vivo models. The guide details the probe's mechanism of action, key performance characteristics, and detailed protocols for its application in various research settings.

Core Principles and Mechanism of Action

This compound is an asymmetric cyanine-based fluorescent dye engineered for selective accumulation within mitochondria. Its design incorporates three key functional components: a Cy5 fluorophore for near-infrared fluorescence emission, a polyethylene glycol (PEG) linker to enhance biocompatibility and cellular uptake, and a succinimidyl ester (SCO, also known as NHS ester) for covalent conjugation to biomolecules.

The primary mechanism driving the mitochondrial accumulation of this compound is the mitochondrial membrane potential (ΔΨm). In healthy, metabolically active cells, the inner mitochondrial membrane maintains a significant negative potential (approximately -150 to -180 mV) relative to the cytoplasm. As a lipophilic cation, this compound is driven across the mitochondrial membrane by this strong electrochemical gradient, leading to its concentration within the mitochondrial matrix. This potential-dependent accumulation makes this compound a valuable tool for assessing mitochondrial health, as a loss of ΔΨm, a hallmark of mitochondrial dysfunction, will result in a decreased fluorescent signal from the mitochondria.

The following diagram illustrates the proposed mechanism of mitochondrial targeting by this compound:

Caption: Mitochondrial targeting of this compound.

Data Presentation

The performance of this compound in mitochondrial targeting has been quantified through colocalization studies with established mitochondrial markers like MitoTracker. The Pearson's Colocalization Coefficient (PCC) is a statistical measure of the linear relationship between the fluorescence intensities of two different probes in the same image. A PCC value close to 1.0 indicates a high degree of colocalization.

| Parameter | HEK293 Cells | HUVEC Cells | HeLa Cells | Reference |

| Pearson's Colocalization Coefficient (PCC) with MitoTracker | 0.90 | Not Reported | Not Reported | [1] |

Note: While the primary publication mentions testing in HUVEC and HeLa cells, specific PCC values were not provided in the accessed abstracts.

Qualitative data from the primary study indicates that Cy5-PEG2 exhibits "remarkable photostability" and "minimal adverse effects on brain immune response or neuronal health" in vivo[1]. However, quantitative data such as photobleaching quantum yields and IC50 values for cytotoxicity are not yet publicly available in the reviewed literature.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature. However, the synthesis of asymmetric cyanine dyes and their subsequent conversion to succinimidyl esters is a well-established process in organic chemistry. The general workflow would involve the synthesis of the asymmetric Cy5 core, followed by the attachment of a PEG2 linker with a terminal carboxylic acid, and finally, the activation of the carboxylic acid to an NHS ester.

The following diagram outlines a generalized synthetic workflow:

Caption: Generalized synthesis of this compound.

Subcellular Localization and Mitochondrial Imaging

This protocol is adapted from the primary research describing Cy5-PEG2[1].

Materials:

-

This compound

-

MitoTracker Green FM (or other suitable mitochondrial marker)

-

Hoechst 33342 (for nuclear staining)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Anhydrous DMSO

-

Confocal microscope

Protocol:

-

Cell Culture: Plate cells (e.g., HEK293) on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Staining Solution Preparation:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Prepare stock solutions of MitoTracker and Hoechst 33342 according to the manufacturer's instructions.

-

On the day of the experiment, prepare a working staining solution in pre-warmed (37°C) cell culture medium containing:

-

1 µM this compound

-

1 µM MitoTracker

-

1 µg/mL Hoechst 33342

-

-

-

Staining:

-

Aspirate the culture medium from the cells.

-

Add the staining solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Gently aspirate the staining solution.

-

Wash the cells twice with pre-warmed PBS or fresh culture medium.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium to the cells.

-

Image the cells using a confocal microscope with appropriate laser lines and emission filters for Cy5 (Ex/Em: ~650/670 nm), the chosen mitochondrial marker (e.g., FITC channel for MitoTracker Green), and Hoechst 33342 (DAPI channel).

-

The following diagram illustrates the experimental workflow for subcellular localization:

Caption: Subcellular localization workflow.

Conjugation of this compound to Proteins

The succinimidyl ester (SCO) group of this compound reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds. This allows for the covalent labeling of antibodies and other proteins for targeted delivery or imaging applications.

Materials:

-

This compound

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Protocol:

-

Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.

-

Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

-

Add the dissolved this compound to the protein solution. A common starting molar ratio of dye to protein is 10:1 to 20:1.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.

-

-

Quenching (Optional): Add the quenching reagent to stop the reaction.

-

Purification: Remove unconjugated dye using a desalting column.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

The following diagram illustrates the protein conjugation workflow:

Caption: Protein conjugation workflow.

In Vivo Imaging

Cy5-PEG2 has been shown to cross the blood-brain barrier, making it a promising agent for in vivo imaging of mitochondria in the brain[1]. A general protocol for in vivo imaging in a mouse model is as follows:

Materials:

-

This compound (or a conjugated version)

-

Sterile saline or other appropriate vehicle

-

Animal model (e.g., mouse)

-

In vivo fluorescence imaging system

Protocol:

-

Probe Preparation: Dissolve the Cy5-PEG2 probe in the vehicle to the desired concentration.

-

Animal Preparation: Anesthetize the animal according to approved protocols.

-

Administration: Administer the probe via an appropriate route (e.g., intravenous or intraperitoneal injection).

-

Imaging: At various time points post-injection, acquire whole-body fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy5.

-

Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and harvest organs of interest for ex vivo imaging to confirm biodistribution.

Conclusion

This compound is a versatile and effective fluorescent probe for the targeted imaging of mitochondria. Its reliance on mitochondrial membrane potential provides a functional readout of mitochondrial health, while its near-infrared fluorescence is suitable for both in vitro and in vivo applications. The presence of a succinimidyl ester allows for its conjugation to a variety of biomolecules, expanding its utility for targeted delivery and imaging studies. Further research is needed to provide more extensive quantitative data on its photophysical properties and cytotoxicity to fully realize its potential in research and drug development.

References

An In-depth Technical Guide to the Synthesis and Development of Novel Cyanine-Based Dyes

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyanine dyes, a versatile class of synthetic fluorophores with broad applications in biomedical research and drug development. From their fundamental chemical structures to detailed experimental protocols and data analysis, this document serves as a core resource for professionals in the field of fluorescence-based assays.

Introduction to Cyanine Dyes

Cyanine dyes are synthetic organic molecules characterized by a fundamental structure consisting of two nitrogen-containing heterocyclic rings joined by a conjugated polymethine chain.[1][2] This extensive system of alternating single and double bonds is responsible for their strong light absorption and intense fluorescence, making them exceptional tools for a wide array of bio-analytical techniques.[1][3]

The spectral properties of cyanine dyes, including their absorption and emission wavelengths, are primarily determined by the length of this polymethine chain.[1] Increasing the number of methine units results in a bathochromic (red) shift, moving the absorption and emission maxima to longer wavelengths, from the visible to the near-infrared (NIR) spectrum. This tunability is a key advantage, allowing for the selection of specific dyes for multiplexing experiments and for applications requiring deep tissue penetration, such as in vivo imaging.

Cyanine dyes offer several advantages over traditional fluorophores, including high molar extinction coefficients, excellent brightness, and good photostability. Their versatility has led to their widespread use in labeling proteins, nucleic acids, and other biomolecules for applications ranging from fluorescence microscopy and flow cytometry to targeted drug delivery and phototherapies.

Synthesis of Novel Cyanine Dyes

The synthesis of cyanine dyes typically involves the condensation reaction of two nucleophilic aza-heterocycles with a precursor that provides the polymethine chain. Synthetic strategies vary depending on whether the target molecule is symmetrical (containing two identical heterocyclic rings) or asymmetrical (containing two different rings).

General Synthesis Approach: A common and effective strategy, particularly for creating diverse and functionalized dyes, is a modular approach. This method allows for the introduction of delicate or reactive functional groups in the final steps of the synthesis, preventing their degradation under the harsher conditions required for forming the core structure.

The synthesis of asymmetrical cyanine dyes can be challenging due to the potential for forming two symmetrical byproduct dyes. To circumvent this, strategies often involve the formation of a "hemicyanine" intermediate, which is then reacted with a second, different heterocyclic quaternary salt to form the final asymmetrical dye.

Caption: General modular synthesis pathway for heterobifunctional cyanine 5 dyes.

Photophysical Properties of Common Cyanine Dyes

The utility of cyanine dyes in biomedical research stems from their excellent photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), which indicates the efficiency of light absorption, and the fluorescence quantum yield (Φ), which reflects the efficiency of converting absorbed light into emitted fluorescence.

| Dye Name | Max Excitation (λex, nm) | Max Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 |

| Cy5.5 | ~678 | ~694 | ~250,000 | ~0.20 |

| Cy7 | ~750 | ~776 | ~250,000 | ~0.12 |

| Sulfo-Cy7 | ~754 | ~778 | ~200,000 | ~0.10 |

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule. Data compiled from multiple sources.

Key Experimental Protocols

The ability to covalently attach cyanine dyes to biomolecules is fundamental to their application. The following protocols detail common laboratory procedures for protein labeling and immunofluorescence.

This protocol describes the general procedure for labeling primary amine groups (e.g., on lysine residues) in proteins using cyanine dyes activated with N-hydroxysuccinimide (NHS) esters.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Cyanine NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Prepare Dye Stock Solution: Immediately before use, dissolve the cyanine NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

Reaction Setup: Adjust the pH of the protein solution to 8.3 by adding sodium bicarbonate buffer. While gently vortexing, add the dissolved dye to the protein solution. A typical molar ratio is 10-20 moles of dye per mole of protein.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Separate the protein-dye conjugate from the unreacted free dye using a gel filtration column pre-equilibrated with PBS.

-

Characterization: Collect the fractions containing the visibly colored protein-dye conjugate. Determine the degree of labeling (DOL) by measuring the absorbance at the dye's maximum wavelength and at 280 nm (for the protein).

Caption: Experimental workflow for labeling proteins with cyanine NHS esters.

This protocol outlines a general workflow for the immunofluorescent staining of cultured cells using a primary antibody followed by a cyanine dye-conjugated secondary antibody.

Materials:

-

Cultured cells on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody

-

Cyanine dye-conjugated secondary antibody

-

Antifade mounting medium (with or without DAPI)

Procedure:

-

Cell Preparation: Wash cells three times with PBS.

-

Fixation: Fix the cells with fixation buffer for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS. If the target protein is intracellular, permeabilize the cells for 10 minutes.

-

Blocking: Wash cells three times with PBS. Block nonspecific antibody binding by incubating in blocking buffer for 30-60 minutes.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the cyanine dye-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen cyanine dye.

Caption: Workflow for indirect immunofluorescence using cyanine-conjugated antibodies.

Applications in Research and Drug Development

The unique properties of cyanine dyes make them indispensable tools across various stages of research and drug development.

-

High-Resolution Bioimaging: Near-infrared (NIR) cyanine dyes are particularly valuable for in vivo imaging because their longer excitation and emission wavelengths fall within the "optical window" of biological tissues (700-900 nm), allowing for deeper tissue penetration and reduced background autofluorescence.

-

Targeted Drug Delivery: Cyanine dyes can be conjugated to therapeutic agents, antibodies, or targeting peptides. This creates theranostic agents that can simultaneously deliver a drug to a specific site (e.g., a tumor) and allow for real-time visualization of its biodistribution. Heptamethine cyanine dyes have emerged as a promising drug delivery system capable of overcoming the blood-brain barrier.

-

Phototherapy: Certain cyanine dyes can function as photosensitizers. Upon irradiation with light of a specific wavelength, they can generate heat (photothermal therapy, PTT) or reactive oxygen species (photodynamic therapy, PDT), leading to the localized destruction of cancer cells.

-

Fluorescence-Guided Surgery: The ability of cyanine dyes to accumulate in tumors has been exploited for fluorescence-guided surgery. Agents like pafolacianine, a cyanine-folate conjugate, help surgeons visualize and more accurately resect cancerous tissue intraoperatively.

-

Biosensing and Signaling: Pairs of cyanine dyes, such as Cy3 and Cy5, are widely used as donor-acceptor pairs in Förster Resonance Energy Transfer (FRET) experiments. FRET-based biosensors can be designed to monitor dynamic biological processes, such as protein-protein interactions or enzyme activity, by detecting changes in fluorescence.

Caption: FRET-based biosensor for kinase activity using a Cy3/Cy5 pair.

Conclusion

Cyanine dyes are powerful and versatile tools for researchers in the life sciences and drug development. Their highly tunable photophysical properties, high brightness, and suitability for covalent labeling of biomolecules have solidified their importance in a vast range of fluorescence-based applications. By understanding the fundamental principles of their chemistry and application, and by following optimized experimental protocols, researchers can effectively harness the capabilities of cyanine dyes to generate high-quality, reproducible data and drive scientific discovery forward.

References

Navigating the Wall: A Technical Guide to the Blood-Brain Barrier Permeability of Cy5-PEG Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the blood-brain barrier (BBB) permeability of cyanine 5 (Cy5) fluorescent dyes conjugated with a short polyethylene glycol (PEG) linker, specifically focusing on Cy5-PEG2. While direct quantitative data and protocols for the cyclooctyne-modified variant, Cy5-PEG2-SCO, are not available in current scientific literature, this document synthesizes findings on the closely related Cy5-PEG2 molecule and outlines the established methodologies for assessing BBB permeability. The addition of a strain-promoted cyclooctyne (SCO) group, a tool for copper-free click chemistry, may alter the physicochemical properties and subsequent permeability of the parent molecule. The experimental protocols detailed herein are applicable for evaluating novel compounds such as this compound.

Overview of Cy5-PEG Conjugates and the Blood-Brain Barrier

Cyanine 5 (Cy5) is a fluorescent dye that emits in the near-infrared (NIR) spectrum, a range that allows for deeper tissue penetration and reduced autofluorescence, making it ideal for in vivo imaging.[1] PEGylation, the attachment of PEG chains, is a common strategy to improve the hydrophilicity and pharmacokinetic profile of molecules.[1][2] Recent studies have highlighted that a novel asymmetric cyanine-based dye, Cy5-PEG2, can cross the blood-brain barrier, enabling non-invasive in vivo brain imaging and the visualization of mitochondria in various cell lines.[1][3] This capability makes such molecules promising tools for neurobiological research, diagnostics, and the development of brain-targeting therapeutics.

Quantitative Data on BBB Permeability

Quantitative permeability data for Cy5-PEG2 or its derivatives is not extensively reported in the literature. Studies have primarily demonstrated BBB passage through qualitative fluorescence imaging. One study noted that after intravenous administration of a Cy5-PEG2 dye, initial intense staining was observed in the brain at 2 hours, which gradually decreased over 24 hours, suggesting clearance from the brain tissue over time. While this confirms brain penetration, it does not provide a permeability coefficient.

For context, BBB permeability values for commonly used small fluorescent tracers are provided below. These represent the types of quantitative metrics that would be determined for this compound using the protocols described in Section 3.0.

| Tracer Molecule | Molecular Weight (Da) | Typical Permeability (cm/s) | Method |

| Sodium Fluorescein | 376 | 10⁻⁵ to 10⁻⁶ | In vitro BBTB Mimic |

| [¹⁸F]FDS | ~183 | Negligible in intact BBB | In vivo PET Imaging |

Table 1: Representative BBB permeability data for common fluorescent tracers. Data derived from in vitro Blood-Brain-Tumor-Barrier (BBTB) models and in vivo PET imaging studies.

Experimental Protocols for Assessing BBB Permeability

The following are detailed methodologies for evaluating the BBB permeability of novel fluorescent compounds like this compound. These protocols are synthesized from established methods for various fluorescent tracers.

In Vitro BBB Permeability Assay

This method utilizes a co-culture Transwell system or self-assembling multicellular BBB spheroids to mimic the blood-brain barrier.

Objective: To quantify the passage of the test compound across a cellular barrier mimicking the BBB.

Materials:

-

Human primary brain endothelial cells, astrocytes, and pericytes.

-

Transwell inserts (e.g., 24-well format).

-

Cell culture medium (e.g., EBM-).

-

Test compound (this compound) solution of known concentration.

-

Control tracers (e.g., Sodium Fluorescein for high permeability, FITC-Dextran for low permeability).

-

Fluorescence plate reader.

Protocol:

-

Establish the BBB Model: Co-culture brain endothelial cells, astrocytes, and pericytes on Transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.

-

Preparation: Pre-warm the test compound solution (e.g., 50 µM this compound in medium) to 37°C.

-

Assay Start: Replace the medium in the apical (blood side) chamber of the inserts with the medium containing the test compound. Start a timer immediately.

-

Sampling: At designated time points (e.g., 5, 30, 60, 120 minutes), collect a small volume of medium (e.g., 100 µL) from both the apical and basolateral (brain side) chambers.

-

Volume Maintenance: After each sampling, replace the collected volume with fresh, pre-warmed medium to maintain volume balance.

-

Fluorescence Quantification: Transfer the collected samples to a 96-well plate and measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths for Cy5 (typically ~650/670 nm).

-

Calculation: Calculate the permeability coefficient (Papp) using established formulas that account for the rate of compound appearance in the basolateral chamber, the surface area of the membrane, and the initial concentration in the apical chamber.

In Vivo BBB Permeability Assay

This protocol describes a robust method for quantifying the accumulation of a fluorescent tracer in the brain parenchyma of a live animal model (e.g., mouse).

Objective: To determine the amount of test compound that crosses the BBB and accumulates in the brain tissue in a living organism.

Materials:

-

Animal model (e.g., C57BL/6 mice).

-

Test compound (this compound) solution in sterile PBS.

-

Anesthetics.

-

Perfusion buffer (e.g., ice-cold PBS).

-

Tissue homogenization equipment.

-

Centrifuge.

-

Fluorescence plate reader.

Protocol:

-

Administration: Inject the test compound intravenously (e.g., via tail vein) or intraperitoneally into the mouse. A typical dose might be 3.3 mg/mL resuspended in sterile PBS.

-

Circulation: Allow the compound to circulate for a predetermined period (e.g., 2 hours).

-

Anesthesia and Blood Collection: Deeply anesthetize the animal. Perform a cardiac puncture to collect a blood sample, which is used to measure the serum concentration of the tracer.

-

Transcardial Perfusion: Immediately following blood collection, perform a transcardial perfusion with ice-cold PBS to wash out the fluorescent tracer remaining in the cerebrovascular space. This step is critical to ensure that the measured fluorescence is from the brain parenchyma and not from the blood vessels.

-

Tissue Harvesting: Harvest the brain and other organs (e.g., kidney, liver) for comparison.

-

Homogenization: Weigh the brain tissue and homogenize it in a known volume of buffer.

-

Quantification: Centrifuge the homogenate to pellet debris. Measure the fluorescence in the supernatant using a plate reader.

-

Data Analysis: Calculate a permeability index by normalizing the brain tissue fluorescence to its weight and the serum fluorescence. This provides a quantitative measure of BBB permeability that can be compared across different experimental groups.

Visualizations: Workflows and Mechanisms

Experimental and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate key processes related to the assessment and function of BBB-penetrating molecules.

Caption: Workflow for in vivo BBB permeability assessment.

Caption: Logical diagram of PEGylation's role in BBB transport.

References

Discovering the Applications of Succinimidyl Ester Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Succinimidyl ester (SE) chemistry, particularly utilizing N-hydroxysuccinimide (NHS) esters, stands as a cornerstone of modern bioconjugation. Its robustness, selectivity, and efficiency in forming stable amide bonds with primary amines have made it an indispensable tool across a spectrum of scientific disciplines. This technical guide delves into the core principles of succinimidyl ester chemistry, its diverse applications, and provides detailed protocols for its successful implementation in research and drug development.

Core Principles: The Chemistry of Amine Acylation

The fundamental reaction of succinimidyl ester chemistry is the acylation of primary amines. NHS esters are highly reactive towards the unprotonated form of primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide as a leaving group and forming a stable, covalent amide bond.[1]

This seemingly straightforward reaction is influenced by several factors, most notably pH. The optimal pH for NHS ester reactions is a delicate balance. While a higher pH increases the concentration of deprotonated, nucleophilic amines, it also significantly accelerates the competing hydrolysis of the NHS ester, where water acts as the nucleophile, rendering the ester inactive.[2] This competition between aminolysis (the desired reaction with an amine) and hydrolysis is a critical consideration in experimental design.

Figure 1: The fundamental reaction of a succinimidyl ester with a primary amine.

The Critical Role of pH: Aminolysis vs. Hydrolysis

The efficiency of succinimidyl ester conjugation is critically dependent on the reaction pH. At acidic pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive.[2] As the pH increases into the optimal range of 7.2 to 8.5, the concentration of the deprotonated, reactive amine (-NH2) increases, favoring the desired aminolysis reaction.[3][4] However, this increase in pH also accelerates the rate of NHS ester hydrolysis, a competing reaction that reduces the yield of the desired conjugate.

The stability of NHS esters in aqueous solutions is inversely proportional to the pH; as the pH increases, the half-life of the NHS ester decreases due to accelerated hydrolysis. While the rate of aminolysis is also pH-dependent, studies have shown that the hydrolysis rate constant can be significantly higher, especially at elevated pH. For instance, one study on a dithiobis(succinimidyl propionate) (DSP)-based monolayer found the heterogeneous aminolysis rate constant to be over three orders of magnitude lower than the heterogeneous hydrolysis rate constant at pH 8.50. This highlights the importance of carefully controlling the pH and reaction time to maximize the yield of the desired bioconjugate.

Figure 2: The competition between aminolysis and hydrolysis in succinimidyl ester reactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to succinimidyl ester chemistry, providing a basis for experimental design and optimization.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | Ambient | ~1 hour |

| 8.6 | 4 | 10 minutes |

| Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution. |

| Parameter | Recommended Value/Range |

| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) |

| Buffer | Amine-free (e.g., Phosphate, Bicarbonate, Borate) |

| Protein Concentration | 1 - 10 mg/mL |

| Molar Excess of NHS Ester | 5-20 fold (for protein labeling) |

| Reaction Time | 1-4 hours at Room Temperature or Overnight at 4°C |

| Quenching Agent | 1M Tris-HCl or Glycine (to stop the reaction) |

| Table 2: Recommended Reaction Conditions for Protein Labeling with NHS Esters. |

| Linker Chemistry | Antibody Target | Payload | Average Drug-to-Antibody Ratio (DAR) |

| SMCC (lysine conjugation) | Trastuzumab | DM1 | 3.4 - 3.9 |

| SMCC (lysine conjugation) | H32 | DM1 | Not specified |

| sulfo-SPDB (lysine conjugation) | M9346A | DM4 | ~2 to ~10 |

| SMCC (lysine conjugation) | J2898A | DM1 | ~2 to ~10 |

| Table 3: Examples of Drug-to-Antibody Ratios (DAR) in Antibody-Drug Conjugates (ADCs) Utilizing Succinimidyl Ester Chemistry. |

Applications in Research and Drug Development

The versatility of succinimidyl ester chemistry has led to its widespread adoption in numerous applications:

Protein and Antibody Labeling

This is one of the most common applications, where NHS esters of fluorescent dyes, biotin, or other reporter molecules are used to label proteins for detection and analysis in techniques such as flow cytometry, immunofluorescence, and ELISAs.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, succinimidyl ester chemistry is pivotal for creating ADCs. Heterobifunctional linkers containing an NHS ester at one end and another reactive group (e.g., a maleimide) at the other are used to attach potent cytotoxic drugs to monoclonal antibodies. This allows for the targeted delivery of the drug to cancer cells. The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a prominent example used in the synthesis of ado-trastuzumab emtansine (Kadcyla®).

Figure 3: Simplified signaling pathway of an Antibody-Drug Conjugate (ADC).

Surface Modification and Immobilization

Succinimidyl esters are used to functionalize surfaces (e.g., glass slides, gold nanoparticles) for the immobilization of proteins, peptides, and other biomolecules. This is crucial for the development of biosensors, microarrays, and other diagnostic platforms.

Peptide Synthesis and Modification

NHS esters are employed in peptide synthesis to activate carboxyl groups for the formation of peptide bonds. They are also used to modify synthetic peptides with various functional groups.

Experimental Protocols

The following are generalized protocols for common applications of succinimidyl ester chemistry. Optimization for specific proteins and labels is often necessary.

Protocol 1: General Protein Labeling with an NHS Ester

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)

-

NHS ester of the desired label (e.g., fluorescent dye, biotin)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: Dissolve or dilute the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Perform the Conjugation: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved NHS ester. The final concentration of the organic solvent should ideally be less than 10%.

-

Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. If using a light-sensitive label, protect the reaction from light.

-

Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purify the Conjugate: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterize the Conjugate: Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.

Figure 4: A typical experimental workflow for protein labeling using an NHS ester.

Protocol 2: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Synthesis using SMCC Linker

Materials:

-

Monoclonal antibody (in amine-free buffer, pH 7.2-7.5)

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker

-

Thiol-containing cytotoxic drug

-

Reaction Buffer 1: Phosphate buffer, pH 7.2-7.5

-

Reaction Buffer 2: Phosphate buffer with EDTA, pH 6.5-7.0

-

Anhydrous DMSO or DMF

-

Desalting columns

Procedure: Step 1: Antibody-Linker Conjugation

-

Dissolve the antibody in Reaction Buffer 1.

-

Dissolve a 5- to 10-fold molar excess of SMCC in DMSO or DMF.

-

Add the SMCC solution to the antibody solution and incubate for 1-2 hours at room temperature.

-

Remove excess, unreacted SMCC using a desalting column equilibrated with Reaction Buffer 2.

Step 2: Linker-Drug Conjugation

-

Dissolve the thiol-containing drug in an appropriate solvent.

-

Add the drug solution to the maleimide-activated antibody from Step 1.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the final ADC product using size-exclusion chromatography or other appropriate methods to remove unreacted drug and aggregated protein.

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and functionality.

Conclusion

Succinimidyl ester chemistry remains a powerful and versatile tool for bioconjugation. Its reliability in forming stable amide bonds has cemented its role in a wide array of applications, from fundamental research to the development of life-saving therapeutics like ADCs. A thorough understanding of the reaction mechanism, particularly the interplay between aminolysis and hydrolysis as a function of pH, is paramount for designing and executing successful conjugation strategies. By carefully controlling reaction conditions and following established protocols, researchers can effectively harness the power of succinimidyl ester chemistry to advance their scientific endeavors.

References

- 1. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 3. mdpi.com [mdpi.com]

- 4. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates [mdpi.com]

An In-depth Technical Guide to Cy5-PEG2-SCO for Labeling Proteins and Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-PEG2-SCO, a fluorescent probe designed for the specific labeling of proteins and peptides. It details the underlying chemistry, experimental protocols, and applications relevant to researchers in the fields of biochemistry, cell biology, and drug development.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a specialized chemical probe that combines a bright, far-red fluorescent cyanine dye (Cy5), a polyethylene glycol (PEG) spacer, and a strained cyclooctyne (SCO) reactive group. This combination of moieties makes it a powerful tool for bioorthogonal labeling, a class of chemical reactions that can occur in living systems without interfering with native biochemical processes.

The key to this compound's utility lies in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. Unlike the copper-catalyzed version of this reaction (CuAAC), SPAAC does not require a toxic copper catalyst, making it ideal for applications in live cells and in vivo.[1][2] The inherent ring strain of the cyclooctyne group in this compound allows for a rapid and highly specific reaction with an azide-modified molecule, forming a stable triazole linkage.[3]

The PEG spacer in this compound enhances the water solubility of the molecule and can reduce non-specific binding, leading to improved signal-to-noise ratios in imaging experiments.

The SPAAC Reaction: Mechanism of Labeling

The labeling of a target protein or peptide with this compound first requires the introduction of an azide group onto the biomolecule of interest. This can be achieved through various methods, including metabolic labeling with azide-containing amino acid analogs or by chemical modification of the protein with an azide-functionalized reagent.[4]

Once the azide is incorporated, the SPAAC reaction proceeds as follows:

Caption: Mechanism of SPAAC labeling.

Quantitative Data

| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Biocompatibility | High (Copper-free) | Lower (Requires cytotoxic copper catalyst) |

| Reaction Rate | Moderate to Fast | Very Fast |

| Specificity | High for azides, with some potential for off-target reactivity with thiols | Very High |

| Reagent Complexity | Strained cyclooctynes can be complex to synthesize | Terminal alkynes are simpler |

Experimental Protocols

The following are generalized protocols for the labeling of proteins and peptides using a cyclooctyne derivative like this compound. Optimization of parameters such as reagent concentrations, incubation time, and temperature may be necessary for specific applications.

Labeling of Azide-Modified Proteins in Solution

This protocol outlines the steps for labeling a purified protein that has been modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Prepare a solution of the azide-modified protein at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.

-

Reagent Preparation: Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 5% (v/v) to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, protected from light.

-

Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer.

-

Analysis: Confirm labeling and determine the degree of labeling using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Labeling of Azide-Modified Peptides

This protocol is suitable for the labeling of synthetic or purified peptides containing an azide functionality.

Materials:

-

Azide-modified peptide

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

-

HPLC for purification

Procedure:

-

Peptide Preparation: Dissolve the azide-modified peptide in the reaction buffer to a known concentration.

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO.

-

Labeling Reaction: Add a 1.5- to 5-fold molar excess of the this compound stock solution to the peptide solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Purify the labeled peptide from unreacted reagents using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry.

Applications in Research and Drug Development

The ability to specifically label proteins and peptides with a bright, far-red fluorophore opens up a wide range of applications in basic research and drug development.

Cellular Imaging and Protein Tracking

This compound can be used to visualize the localization and trafficking of specific proteins within living cells. After metabolic or chemical introduction of an azide group into a protein of interest, the cells can be treated with this compound for fluorescent labeling and subsequent imaging by confocal microscopy or flow cytometry.

Caption: Workflow for cellular imaging.

Targeted Drug Delivery

In the context of drug development, this compound can be used to track the biodistribution and cellular uptake of targeted drug delivery systems. For example, a targeting ligand (e.g., an antibody or peptide) can be modified with an azide and then labeled with this compound. The fluorescently labeled targeting moiety can then be conjugated to a nanoparticle or drug carrier to monitor its delivery to specific cells or tissues in vitro or in vivo.

Caption: Workflow for targeted drug delivery.

Conclusion

This compound is a valuable tool for the fluorescent labeling of proteins and peptides through the bioorthogonal SPAAC reaction. Its high specificity, biocompatibility, and the bright, far-red fluorescence of the Cy5 dye make it well-suited for a variety of applications in cellular imaging and drug delivery research. While the provided protocols offer a general framework, optimization for specific experimental systems is recommended to achieve the best results.

References

Methodological & Application

Protocol for Labeling Antibodies with Cy5-PEG2-SCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for the covalent labeling of antibodies with Cyanine5 (Cy5) conjugated to a polyethylene glycol (PEG) spacer with a succinimidyl ester (SCO), hereafter referred to as Cy5-PEG2-SCO. This procedure is designed for researchers in immunology, cell biology, and drug development who require fluorescently labeled antibodies for various applications such as flow cytometry, immunofluorescence microscopy, and in vivo imaging.[][2][3][4]

Cyanine5 (Cy5) is a bright and photostable fluorescent dye that emits in the far-red region of the spectrum, making it ideal for multiplexing and applications where minimizing autofluorescence is critical.[2] The integrated PEG2 spacer enhances the hydrophilicity of the dye, which can help to reduce aggregation of the labeled antibody and improve its solubility. The succinimidyl ester (SE) functional group readily reacts with primary amines, such as the lysine residues on an antibody, to form a stable amide bond.

This protocol details the necessary materials, reagents, and step-by-step procedures for antibody preparation, conjugation, purification, and characterization of the final conjugate.

Materials and Reagents